N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

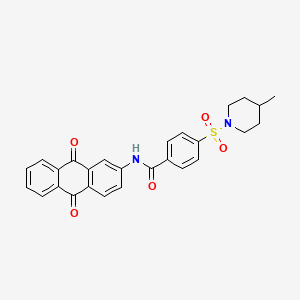

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic anthraquinone derivative characterized by a benzamide core substituted at the 2-position of the anthraquinone moiety and a 4-((4-methylpiperidin-1-yl)sulfonyl) group on the benzamide ring. This compound belongs to a class of molecules designed for targeted biological interactions, particularly in antiviral and enzyme inhibition applications.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5S/c1-17-12-14-29(15-13-17)35(33,34)20-9-6-18(7-10-20)27(32)28-19-8-11-23-24(16-19)26(31)22-5-3-2-4-21(22)25(23)30/h2-11,16-17H,12-15H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHHWNFBAHOPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H24N2O3S

- Molecular Weight : 400.45 g/mol

- CAS Number : 335209-02-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific molecular targets.

Anticancer Activity

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. This leads to the release of cytochrome c and subsequent activation of apoptotic pathways .

-

Case Studies :

- In vitro studies have shown that this compound significantly reduces cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity at low concentrations .

- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in tumor growth in xenograft models of cancer, suggesting its potential for therapeutic use.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and sulfonamide moieties can significantly affect potency and selectivity against target cells.

| Modification | Effect on Activity |

|---|---|

| Alteration of the piperidine substituent | Increased selectivity towards cancer cells |

| Variation in sulfonamide structure | Enhanced antimicrobial properties |

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound suggests moderate absorption with a favorable distribution profile. However, toxicity studies are essential to establish safe dosage levels for therapeutic applications. Current data indicate low toxicity in animal models at therapeutic doses, but long-term studies are necessary to confirm safety profiles .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves multiple steps, typically starting from anthraquinone derivatives. The key steps include:

- Formation of the Anthracene Derivative : The initial step often involves the oxidation of anthracene to form 9,10-dioxo derivatives.

- Amidation Reaction : The dioxo compound is then reacted with 4-methylpiperidine sulfonyl chloride to form the desired sulfonamide derivative.

The detailed synthetic procedures can be found in literature focused on related anthracene derivatives and their modifications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that certain benzamide analogues demonstrated potent antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| Benzamide Derivative A | 5.19 | S. aureus |

| Benzamide Derivative B | 5.08 | C. albicans |

| N-(9,10-dioxo...) | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of anthracene can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been tested against breast and colon cancer cells, showing promising cytotoxic effects .

Table 2: Anticancer Activity Findings

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N-(9,10-dioxo...) | MCF-7 (Breast) | TBD |

| N-(9,10-dioxo...) | HT29 (Colon) | TBD |

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Antimicrobial Evaluation : A study synthesized a series of benzamide derivatives and tested their antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens, revealing significant activity in vitro .

- Anticancer Research : Another investigation focused on hybrid compounds containing anthracene moieties demonstrated effective cytotoxicity against multiple cancer cell lines, supporting the therapeutic potential of such compounds in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the anthraquinone core and the benzamide/sulfonamide moieties. Key comparisons include:

Physicochemical Properties

- Solubility: The 4-methylpiperidine sulfonyl group in the target compound enhances aqueous solubility compared to non-sulfonylated analogues like SSAA09E3 or tert-butyl derivatives .

- Stability: Anthraquinone derivatives with electron-withdrawing groups (e.g., sulfonamides) exhibit greater stability under physiological conditions than hydroxylated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.